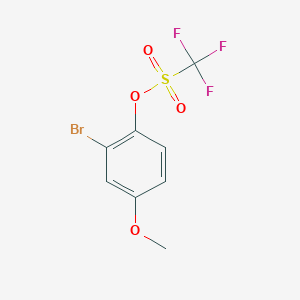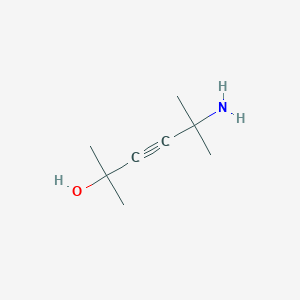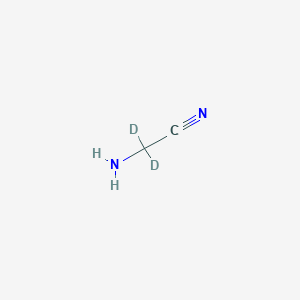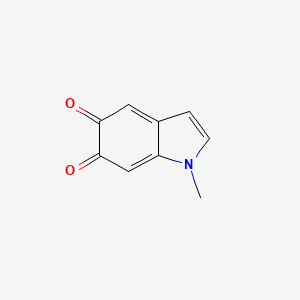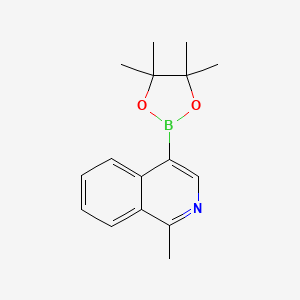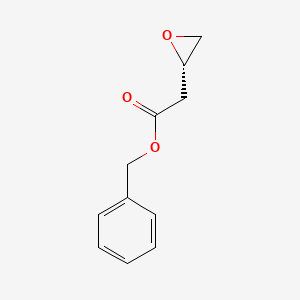![molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a complex organic compound with a lithium ion. This compound is notable for its unique structure, which includes a spirocyclic framework and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps. The starting materials often include a spirocyclic amine and tert-butyl chloroformate. The reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with lithium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes precise control of temperature, pressure, and reaction time. The use of automated reactors and purification systems is common in industrial settings to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.
類似化合物との比較
Similar Compounds
- Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium(1+) 2-{4-[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other lithium-containing compounds and makes it a valuable subject of study in various research fields.
特性
分子式 |
C12H19LiN2O4 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChIキー |
LRFIPKZWNZQKHM-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


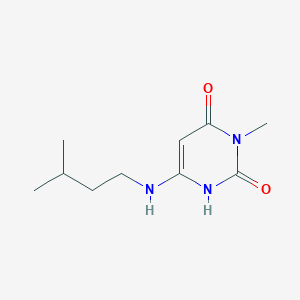
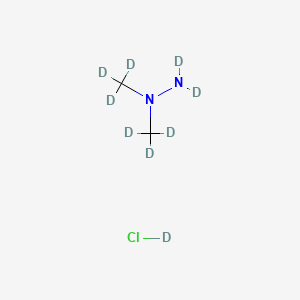
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
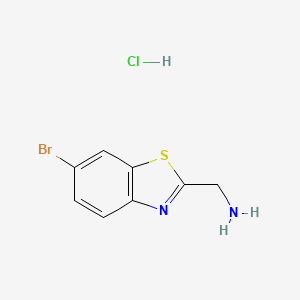
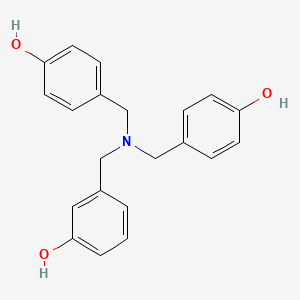
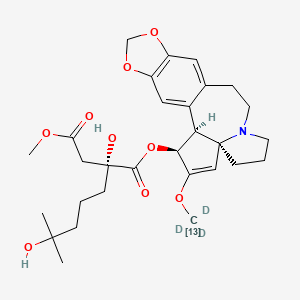
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
